

# Spectroscopic Analysis of Ethyl 2-(2-aminothiazol-4-yl)glyoxylate: A Technical Guide

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## Compound of Interest

Compound Name: Ethyl 2-(2-aminothiazol-4-yl)glyoxylate

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This technical guide provides a comprehensive overview of the spectroscopic data analysis for **Ethyl 2-(2-aminothiazol-4-yl)glyoxylate**, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of complete, publicly accessible raw spectroscopic data for this specific molecule, this guide presents a consolidated summary of available information and outlines the standard experimental protocols for acquiring the necessary spectra.

## Spectroscopic Data Summary

A comprehensive search of scientific literature and chemical databases did not yield a complete set of publicly available raw spectroscopic data for **Ethyl 2-(2-aminothiazol-4-yl)glyoxylate**. However, the following tables summarize the expected and reported spectroscopic characteristics based on data from commercial suppliers and analogous compounds.

Table 1: Physical and Molecular Properties

Property	Value	Reference
Molecular Formula	C <sub>7</sub> H <sub>8</sub> N <sub>2</sub> O <sub>3</sub> S	[1][2][3][4]
Molecular Weight	200.22 g/mol	[1][3][4]
Appearance	Solid	[3][5]
Melting Point	146-152 °C	[2][5]
CAS Number	64987-08-2	[2][4]

Table 2: Expected <sup>1</sup>H NMR Spectral Data (in DMSO-d<sub>6</sub>)

While a specific spectrum for the title compound is not readily available, the following are expected chemical shifts based on its structure and data from similar compounds.

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~7.5	s	1H	Thiazole-H
~7.2	br s	2H	-NH <sub>2</sub>
~4.3	q	2H	-O-CH <sub>2</sub> -CH <sub>3</sub>
~1.3	t	3H	-O-CH <sub>2</sub> -CH <sub>3</sub>

Table 3: Expected <sup>13</sup>C NMR Spectral Data (in DMSO-d<sub>6</sub>)

Similar to the <sup>1</sup>H NMR data, the following are predicted <sup>13</sup>C chemical shifts.

Chemical Shift ( $\delta$ ) ppm	Assignment
~185	C=O (glyoxylate)
~168	C=O (ester)
~162	C-2 (aminothiazole)
~145	C-4 (thiazole)
~115	C-5 (thiazole)
~62	-O-CH <sub>2</sub> -CH <sub>3</sub>
~14	-O-CH <sub>2</sub> -CH <sub>3</sub>

Table 4: Key IR Absorption Bands

An ATR-IR spectrum is available from commercial sources, indicating the presence of key functional groups.<sup>[1]</sup>

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3400-3200	Strong, Broad	N-H stretch (amine)
~1730	Strong	C=O stretch (ester)
~1680	Strong	C=O stretch (glyoxylate)
~1620	Medium	C=N stretch (thiazole)
~1550	Medium	N-H bend (amine)

Table 5: Mass Spectrometry Data

m/z	Interpretation
200.03	[M] <sup>+</sup> (Calculated for C <sub>7</sub> H <sub>8</sub> N <sub>2</sub> O <sub>3</sub> S)
201.03	[M+H] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

#### 2.1.1. $^1\text{H}$ and $^{13}\text{C}$ NMR Spectroscopy

A solution of **Ethyl 2-(2-aminothiazol-4-yl)glyoxylate** is prepared by dissolving approximately 10-20 mg of the solid sample in a suitable deuterated solvent, such as DMSO- $\text{d}_6$  or  $\text{CDCl}_3$ , in a standard 5 mm NMR tube.<sup>[6]</sup> The choice of solvent is critical to avoid signal overlap with the analyte.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 400 MHz or higher field spectrometer. For  $^1\text{H}$  NMR, the spectral width is typically set from 0 to 12 ppm. For  $^{13}\text{C}$  NMR, a wider spectral width of 0 to 200 ppm is used.<sup>[7]</sup> Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak. For quantitative analysis, a known amount of an internal standard can be added.<sup>[8][9]</sup>

### Infrared (IR) Spectroscopy

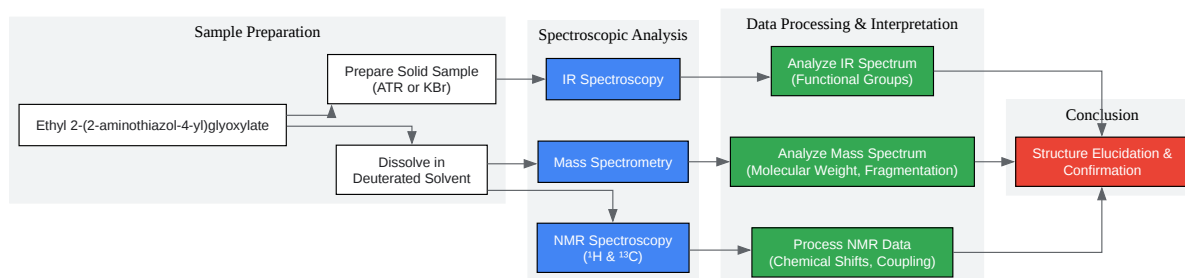
For a solid sample, an Attenuated Total Reflectance (ATR) or KBr pellet method can be employed.<sup>[10]</sup> For the ATR method, a small amount of the solid is placed directly on the ATR crystal, and pressure is applied to ensure good contact. For the KBr method, a small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk. The spectrum is typically recorded in the range of 4000 to 400  $\text{cm}^{-1}$ .<sup>[11]</sup>

### Mass Spectrometry (MS)

Mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.<sup>[12]</sup> The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL and then further diluted.<sup>[13]</sup> The solution is then introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion, which aids in confirming the molecular formula.<sup>[14]</sup>

## Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **Ethyl 2-(2-aminothiazol-4-yl)glyoxylate**.



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Caption: Experimental workflow for spectroscopic analysis.

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